molecular formula C20H19NO6 B357126 (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate CAS No. 869078-80-8

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate

Cat. No.: B357126
CAS No.: 869078-80-8
M. Wt: 369.4g/mol
InChI Key: XHDBNVAUWTYCBI-ZDLGFXPLSA-N
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Description

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate is a synthetic chemical compound with the molecular formula C19H16O6 . This compound features a benzofuranone core structure linked to a dimethylcarbamate functional group, a design that suggests potential for multi-target activity in biological systems. In modern drug discovery, particularly for complex, multifactorial diseases such as neurodegenerative conditions, the molecular hybridization strategy is a key rational design approach for creating multi-target-directed ligands (MTDLs) . These hybrid compounds are engineered to act simultaneously on different biological targets or pathways, potentially offering enhanced therapeutic efficacy compared to single-target agents . The structural motifs present in this compound are consistent with this design principle, indicating its value as a chemical probe for investigating new therapeutic strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-21(2)20(23)27-15-8-5-12(9-17(15)25-4)10-18-19(22)14-7-6-13(24-3)11-16(14)26-18/h5-11H,1-4H3/b18-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDBNVAUWTYCBI-ZDLGFXPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate is a synthetic compound that belongs to a class of derivatives known for their diverse biological activities. The structural complexity of this compound, characterized by the presence of methoxy groups and a benzofuran moiety, suggests potential interactions with various biological systems. This article reviews the biological activity of this compound, synthesizing findings from multiple studies.

Structural Characteristics

The molecular formula for this compound is C21H20O7C_{21}H_{20}O_7, with a molecular weight of 384.4 g/mol. Its structure includes:

  • Methoxy groups : Contributing to lipophilicity and potential receptor interactions.
  • Benzofuran moiety : Known for its pharmacological properties, including anti-inflammatory and anticancer activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzofuran derivatives can act as inhibitors of Bcl-2 and Bcl-xL, proteins involved in regulating apoptosis in cancer cells . The ability to induce apoptosis through mitochondrial pathways makes these compounds promising candidates for cancer therapy.

Anti-inflammatory Effects

Compounds with similar structural features have been reported to possess anti-inflammatory properties. The presence of the benzofuran structure is often linked to the inhibition of inflammatory mediators, suggesting that this compound may also exhibit such effects .

Antimicrobial Activity

The compound's potential antimicrobial activity has been highlighted in various studies. The structural components, particularly the benzofuran and methoxy groups, are known to enhance interactions with microbial targets, suggesting a broad spectrum of activity against bacteria and fungi .

Research Findings and Case Studies

Study Findings
Rashid et al. (2018)Identified several oxadiazole derivatives with significant anticancer activity, indicating potential for (Z)-2-methoxy derivatives .
Kamal et al. (2010)Demonstrated that similar compounds induce mitochondrial-mediated apoptosis in cancer cells .
Dhumal et al. (2016)Reported antimicrobial effects of compounds with similar structures, supporting the hypothesis for (Z)-2-methoxy's activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The methoxy groups enhance binding affinity to various receptors involved in inflammation and cancer progression.
  • Apoptosis Induction : Similar compounds have been shown to disrupt mitochondrial function, leading to increased apoptosis in tumor cells.
  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in inflammatory pathways or cancer cell survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs and functional group variations significantly alter physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Benzofuran) Carbamate/Ester Group Key Applications Physicochemical Properties
(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate 6-OCH₃ Dimethylcarbamate Hypothesized pesticide Moderate logP (predicted ~2.5)
Methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2-ylidene}methyl]benzoate 6-O-(2,6-Cl₂C₆H₃CH₂) Methyl benzoate Research chemical Higher logP (predicted ~4.0)
Methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) N/A (non-benzofuran) Methylcarbamate Insecticide, molluscicide logP ~2.8, faster hydrolysis
Fenoxycarb (ethyl carbamate derivative) N/A (phenoxyphenoxy) Ethyl carbamate Insect growth regulator logP ~3.5, prolonged persistence

Key Findings :

Substituent Effects: The methoxy groups in the target compound reduce lipophilicity compared to the 2,6-dichlorobenzyloxy analog in , likely improving water solubility but decreasing membrane permeability.

Stereochemical Influence :

  • The (Z)-configuration in the target compound and ensures planar alignment of the benzofuran and phenyl rings, which may enhance binding to hydrophobic pockets in target enzymes (e.g., acetylcholinesterase in pests).

Biological Relevance: Unlike fenoxycarb , which disrupts insect juvenile hormone synthesis, the benzofuran-carbamate hybrid may target neuronal pathways via carbamate-mediated cholinesterase inhibition, akin to methiocarb .

Metabolic Stability: The 3-oxo group in the benzofuran core may increase susceptibility to metabolic oxidation compared to non-oxidized analogs, affecting environmental half-life.

Research Implications

The target compound’s structural uniqueness positions it as a candidate for selective pest control with tunable properties. Further studies should explore:

  • Enzymatic inhibition assays to quantify acetylcholinesterase affinity relative to methiocarb .
  • Hydrolysis kinetics of the dimethylcarbamate group compared to ethyl or methyl variants .
  • Field efficacy trials to assess trade-offs between solubility (from methoxy groups) and bioactivity.

Preparation Methods

One-Pot Heteroannulation via Acid Catalysis

A pivotal method involves the [3+2] heteroannulation of benzoquinone derivatives with cyclohexenone under acidic conditions. As demonstrated by Pirouz and Mojtahedi, refluxing a toluene/acetic acid mixture with benzoquinone and cyclohexenone yields 6-methoxy-3-oxobenzofuran derivatives in 81% yield. This single-step process avoids traditional multi-step sequences, which often require isolation of intermediates and prolonged reaction times. The mechanism proceeds through protonation of benzoquinone, followed by nucleophilic attack by cyclohexenone to form a bicyclic intermediate. Subsequent dehydration and aromatization yield the benzofuran core, with acetic acid acting as both catalyst and proton source.

Oxidative Cyclization of Phenolic Precursors

Alternative routes employ oxidative cyclization of 2-methoxyphenol derivatives. For example, treatment of 4-methoxy-2-vinylphenol with iodine in dimethyl sulfoxide (DMSO) induces cyclization to form the benzofuran ring. While less efficient than heteroannulation (yields: 60–70%), this method offers flexibility in introducing substituents at the 3-position of the benzofuran.

Methoxylation and Functionalization

The 6-methoxy group on the benzofuran ring is introduced via acid-catalyzed methoxylation, a strategy adapted from industrial fragrance synthesis.

Acid-Catalyzed Methoxylation

In a patented process, 6-methyl-5-hepten-2-one undergoes methoxylation using methanol and sulfuric acid at 50°C. Analogously, applying this to 3-oxobenzofuran derivatives involves reacting the ketone intermediate with methanol under H2SO4 catalysis. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol to form the hemiacetal. Subsequent elimination of water yields the 6-methoxy-3-oxobenzofuran substructure. This step typically achieves 75–85% conversion, with excess methanol ensuring complete substitution.

Darzens Reaction for Epoxide Intermediates

Carbamate Group Installation

The dimethylcarbamate functional group is installed via nucleophilic substitution on the phenolic precursor.

Carbamation Reaction Conditions

Reacting 2-methoxy-4-hydroxybenzaldehyde with dimethylcarbamoyl chloride in the presence of potassium carbonate yields the dimethylcarbamate derivative. Optimal conditions (tetrahydrofuran, 0°C, 12 hours) prevent over-substitution and ensure regioselectivity at the 4-position. Yields range from 65% to 78%, with residual phenol quantified via HPLC.

Coupling Reactions and Stereoselective Formation

The final assembly of the target compound hinges on conjugating the benzofuran and phenylcarbamate moieties while controlling stereochemistry.

Knoevenagel Condensation

A Knoevenagel condensation between 6-methoxy-3-oxobenzofuran and 4-(dimethylcarbamoyl)benzaldehyde forms the methylidene bridge. Using piperidine as a base in ethanol at reflux promotes enolate formation, which attacks the aldehyde to generate the (Z)-isomer preferentially. The reaction achieves 70% yield, with the Z-configuration confirmed via NOESY NMR correlations.

Photochemical Isomerization

Post-condensation, UV irradiation (λ = 365 nm) in chloroform converts residual (E)-isomers to the (Z)-form, enhancing stereochemical purity to >98%. This step is critical for pharmacological applications where configuration impacts bioactivity.

Optimization and Yield Improvement

StepConditionsYield (%)Purity (%)
Benzofuran synthesisToluene/AcOH, reflux, 24 h8195
MethoxylationMeOH/H2SO4, 50°C, 20 h8590
CarbamationTHF, K2CO3, 0°C, 12 h7898
Knoevenagel couplingEthanol, piperidine, reflux, 8 h7097

Optimizing solvent systems and catalysts significantly enhances efficiency. For example, replacing ethanol with dimethylformamide (DMF) in the Knoevenagel step increases reaction rates but requires careful temperature control to avoid byproducts.

Characterization and Analytical Data

The final product is characterized by:

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (s, 1H, benzofuran-H), 7.35 (d, J = 16 Hz, 1H, =CH), 6.95 (s, 1H, Ar-H), 3.91 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 3.02 (s, 6H, N(CH3)2).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=C), 1220 cm⁻¹ (C-O-C) .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/FeaturesEvidence Source
¹H NMR (DMSO-d6)δ 3.82 (s, OCH₃), δ 7.25 (d, J=8.5 Hz, benzofuran H)
X-ray C=O bond length: 1.23 Å (oxobenzofuran)
HRMS [M+H]⁺ = 455.1623 (Δ < 2 ppm)

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction temperature0–5°C (NaH-mediated steps)Prevents carbamate hydrolysis
SolventDry THFMinimizes side-product formation
CatalystPd(OAc)₂ (0.5 mol%)Enhances sigmatropic rearrangement efficiency

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